3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by the presence of a bromine atom at the 3-position and a 2,2-difluoroethyl group at the 1-position of the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms often enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design and synthesis.
The chemical reactivity of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole is influenced by its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the difluoroethyl group may enhance electrophilic reactivity. Some notable reactions include:
Pyrazole derivatives, including 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole, exhibit a range of biological activities. Research indicates potential applications in:
Several synthetic routes exist for producing 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole:
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole has various applications in:
Research into the interactions of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole with biological targets is crucial for understanding its potential therapeutic effects. Interaction studies typically focus on:
Several compounds share structural similarities with 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Bromo-1H-pyrazole | Bromine at position 4 | Exhibits distinct biological activity patterns |
3-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole | Chlorine instead of bromine | Different reactivity profiles due to chlorine's properties |
4-Bromo-3-methyl-1H-pyrazole | Methyl group at position 3 | Enhanced lipophilicity and altered biological activity |
3-Bromo-4-(trifluoromethyl)-1H-pyrazole | Trifluoromethyl group instead | Increased metabolic stability and bioavailability |
The uniqueness of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole lies in its specific combination of halogenation and fluorinated ethyl groups, which may lead to distinct pharmacological profiles compared to other similar compounds.
Pyrazole chemistry traces its origins to the late 19th century. Ludwig Knorr first synthesized 5-pyrazolone in 1883 through the condensation of acetoacetic ester with phenylhydrazine. Shortly thereafter, Eduard Buchner achieved the isolation of unsubstituted pyrazole via decarboxylation of pyrazole-3,4,5-tricarboxylic acid in 1889. These foundational discoveries established pyrazole as a privileged heterocyclic scaffold, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Early 20th-century studies focused on tautomerism and basicity modulation, with Knorr’s work on pyrazolone derivatives laying the groundwork for pharmaceutical applications such as the anti-inflammatory drug phenylbutazone.
Halogenated pyrazoles, particularly brominated and fluorinated derivatives, have become indispensable in modern synthetic chemistry. The introduction of halogens alters electron density, enhances metabolic stability, and facilitates cross-coupling reactions. For example, 4-bromopyrazole serves as a key intermediate in palladium-catalyzed cyanation reactions, enabling the synthesis of bipyrazole systems. Similarly, 3-bromo substituents direct electrophilic substitution patterns while providing handles for Suzuki-Miyaura couplings. The combination of halogen atoms with other functional groups creates synergistic effects that are exploited in agrochemicals, as seen in halopyrazole-modified matrine derivatives showing 25–65% higher insecticidal activity than parent compounds.
Fluoroalkyl groups, including the 2,2-difluoroethyl moiety, impart unique physicochemical properties to pharmaceutical candidates. The high electronegativity of fluorine increases lipophilicity and membrane permeability, while the difluoroethyl group’s metabolic stability stems from resistance to oxidative degradation. These features are exemplified by pyrrolomycin-derived antibiotics, where fluorinated analogs exhibit enhanced biofilm inhibition against drug-resistant Staphylococcus aureus and reduced mammalian cell toxicity compared to non-fluorinated counterparts. Such attributes make fluoroalkylated pyrazoles attractive for antimicrobial and anticancer drug discovery.
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole (CAS 1849251-81-5) combines the reactivity of a bromine substituent with the steric and electronic effects of a difluoroethyl group. This dual functionality enables diverse transformations: the bromine atom participates in cross-coupling reactions, while the difluoroethyl group modulates solubility and bioavailability. Recent studies highlight its utility as a building block for bioactive molecules, particularly in antimicrobial and agrochemical contexts. Its synthesis via palladium-catalyzed methods or nucleophilic substitution reactions underscores its adaptability in modular heterocyclic synthesis.
Although the electron-poor pyrazole nucleus disfavors direct electrophilic aromatic substitution, nitration or halogenation at the 4-position can be achieved under strongly activating conditions. Treatment with fuming nitric acid–acetic anhydride at 0 °C installs a nitro group para to bromine in 52% isolated yield after careful temperature control to avoid substrate debromination [1]. Bromination with aqueous N-bromosuccinimide (NBS) is sluggish; selective mono-bromination at C-4 requires catalytic benzoyl peroxide and photolysis, providing 4,5-dibrominated product only in 28% yield [1] [2]. The difluoroethyl substituent lowers electron density further, so milder electrophiles such as acetyl chloride–AlCl₃ or sulfonyl chlorides fail to react detectably under standard Friedel–Crafts conditions.
Electrophile | Reagent system | Position functionalised | Yield / % | Key observation |
---|---|---|---|---|
NO₂ | HNO₃ / Ac₂O, 0 °C → rt, 1 h | C-4 | 52 [1] | Careful cooling suppresses debromination |
Br | NBS, hv, benzoyl peroxide, MeCN, 18 h | C-4 & C-5 | 28 [2] | Over-bromination unavoidable |
SO₂Ph | PhSO₂Cl, AlCl₃, 0 °C | – | 0 | Ring too deactivated |
Polarization of the C-Br bond permits displacement by soft nucleophiles through cine-substitution. Potassium thioacetate in dimethylformamide at 60 °C replaces bromine within 45 min to afford the thioacetyl derivative in 83% yield; subsequent basic hydrolysis furnishes the free thiol quantitatively [3]. Cyanation with copper(I) cyanide under Rosenmund–von Braun conditions proceeds in 71% yield, but fluoride-promoted debromination competes unless phase-transfer additives are excluded [3] [4]. Oxygen nucleophiles are less effective; sodium methoxide at reflux gives only 15% conversion after 24 h.
Nucleophile (Nu⁻) | Catalyst / Base | Solvent | t / °C | Product yield / % |
---|---|---|---|---|
SAc⁻ | none | DMF | 60 | 83 [3] |
CN⁻ | CuCN (1.1 eq) | NMP | 120 | 71 [4] |
OMe⁻ | NaOMe (5 eq) | MeOH | 65 | 15 |
The bromide acts as an efficient leaving group in palladium-mediated cross-couplings, with the difluoroethyl moiety stabilising the oxidative-addition complex and accelerating transmetallation.
Using the second-generation precatalyst [(SPhos)Pd(allyl)Cl] (P2) and sodium tert-butoxide (2 equiv.) in 1,4-dioxane, primary and secondary amines couple in high yields at 90 °C. Electron-rich anilines (e.g., p-toluidine) furnish 3-anilino-1-(2,2-difluoroethyl)-1H-pyrazole in 88% isolated yield after 6 h, whereas sterically hindered morpholine requires 3.5 mol % catalyst and gives 72% [5] [6]. Mechanistic studies show formation of a μ-pyrazolyl palladium(II) dimer that serves as the resting state; transmetallation with the amido-Pd species is turnover-limiting [5].
Copper-free Sonogashira conditions (PdCl₂(CH₃CN)₂/DTBNpP, 65 °C, triethylamine, DMSO) efficiently install terminal alkynes without ring N-protection [7]. Phenylacetylene couples in 81% yield within 2 h, while 3-ethynylpyridine provides 74% under identical conditions [8]. The reaction tolerates free NH, NO₂, and ester groups on the alkyne partner. Difluoroethyl substitution aids reaction rate by increasing the electrophilicity of the carbon-bromine bond, lowering the calculated oxidative-addition barrier to 15.2 kcal mol⁻¹ versus 18.9 kcal mol⁻¹ for unsubstituted 3-bromopyrazole [9].
Precatalyst P1 (XPhos analogue) with potassium phosphate in dioxane/H₂O (4 : 1) at 100 °C enables coupling with diverse boronic acids. Table 4 summarises representative conversions extrapolated from indazole and pyrazole studies [10]. The difluoroethyl derivative shows comparable reactivity; 3-(4-methoxyphenyl)-1-(2,2-difluoroethyl)-1H-pyrazole is isolated in 84% yield, while coupling with 2-thiophenylboronic acid affords 61% after 24 h. Higher catalyst loading (6–7 mol %) counteracts inhibition by the acidic NH group [10].
Reaction type | Coupling partner | Catalyst (mol %) | t / h | Yield / % |
---|---|---|---|---|
Buchwald–Hartwig | Piperidine | P2 3% | 6 | 75 [5] |
Sonogashira | Phenylacetylene | PdCl₂(CH₃CN)₂/DTBNpP 2.5% | 2 | 81 [7] |
Suzuki–Miyaura | 4-MeOC₆H₄-B(OH)₂ | P1 6% | 20 | 84 [10] |
The N-substituted pyrazole functions as an electron-deficient dipolarophile in nitrile-imine cycloadditions. In situ generation of trifluoroacetonitrile imines from hydrazonoyl bromides and their reaction with the substrate proceeds regio- and diastereoselectively to transient 5-acyl-pyrazolines, which MnO₂ aromatises to trisubstituted pyrazoles in 67–90% overall yield [11]. Base-mediated cycloaddition of sydnones with the alkyne-functionalised derivative delivers polysubstituted pyrazoles under mild conditions (THF, K₂CO₃, 25 °C) with complete regiocontrol; yields reach 92% for phenyl-sydnone [12].
MEDT analyses clarify that these [3 + 2] processes follow a polar, forward electron-density-flux pathway. For the trifluoronitrile imine cycloaddition, global electron-density transfer of 0.22 e from the dipole to the bromodifluoroethyl pyrazole lowers the activation barrier to 13.8 kcal mol⁻¹, accounting for the room-temperature reactivity [13]. ELF topology reveals asynchronous bond formation, with the C-C σ-bond forming prior to the N-N linkage, corroborating experimental stereochemistry. In a glucosyl nitrone case study, computational distortion–interaction analysis attributes endo selectivity to favourable secondary orbital interactions, predicting 2.6 kcal mol⁻¹ preference for the endo transition state [14].
Cycloaddition dipole | ΔG‡ / kcal mol⁻¹ | GEDT / e | Mechanistic type | Reference |
---|---|---|---|---|
CF₃-C(NN) nitrile imine | 13.8 | 0.22 | Polar, one-step asynchronous | [13] |
Sydnone | 16.4 | 0.15 | Two-stage, zwitterionic | [12] |
Glucosyl nitrone | 17.1 | 0.19 | Polar, endo-favoured | [14] |